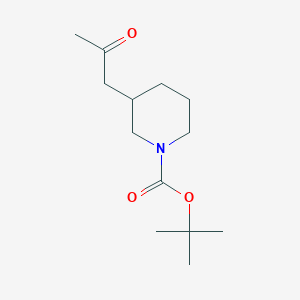

Tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate

説明

Tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protecting group at the nitrogen and a 2-oxopropyl substituent at the 3-position of the piperidine ring. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors and receptor ligands . Its structure combines the steric protection of the tert-butyl group with the reactive ketone moiety, enabling selective modifications during multi-step syntheses.

特性

IUPAC Name |

tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-10(15)8-11-6-5-7-14(9-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABRZAPYTNWRRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206989-47-1 | |

| Record name | tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The introduction of the Boc group to piperidine derivatives is a foundational step in synthesizing tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate. A widely adopted method involves reacting piperidine with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. For example, tert-butyl 4-((3,4-dichlorophenyl)amino)piperidine-1-carboxylate was synthesized by refluxing N-Boc-4-piperidone with 3,4-dichloroaniline in toluene using p-toluenesulfonic acid as a catalyst. The Boc group’s stability under both acidic and basic conditions makes it ideal for subsequent functionalization steps.

Key considerations:

- Solvent selection : Toluene or dichloromethane is preferred for Boc protection due to their inertness and ability to facilitate azeotropic water removal.

- Base optimization : Triethylamine or sodium carbonate enhances reaction efficiency by scavenging HCl generated during Boc₂O decomposition.

- Yield : Typical yields range from 85% to 94% for Boc-protected piperidines.

Alkylation of Boc-Protected Piperidines

Introducing the 2-oxopropyl moiety at the piperidine 3-position often relies on alkylation reactions. A notable approach involves the use of 3-bromo-2-oxopropane as an electrophile. In a reported procedure, tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate was synthesized via alkylation of Boc-piperidine with 3-bromo-2-oxopropane in dichloromethane using triphenylphosphine and carbon tetrabromide. The reaction proceeds through a nucleophilic substitution mechanism, with the piperidine nitrogen’s lone pair attacking the electrophilic carbon adjacent to the bromine atom.

Reaction conditions :

- Temperature: 0°C to room temperature.

- Catalysts: Tetrabutylammonium iodide (TBAI) accelerates the reaction by phase-transfer catalysis.

- Yield: 56% for tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate.

Acylation Followed by Oxidation

An alternative route involves acylation of Boc-piperidine with ethyl acetoacetate, followed by oxidation. For instance, tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (PubChem CID: 6618868) was synthesized via Friedel-Crafts acylation using aluminum chloride. Subsequent hydrolysis of the ethyl ester to the β-keto acid and decarboxylation yields the 2-oxopropyl group.

Critical steps :

- Acylation : Ethyl acetoacetate reacts with Boc-piperidine in the presence of Lewis acids like AlCl₃.

- Hydrolysis : The ester is hydrolyzed using NaOH or LiOH to form the β-keto acid.

- Decarboxylation : Heating under acidic conditions (e.g., HCl) removes CO₂, yielding the ketone.

Yield : 70–80% after three steps.

Oppenauer Oxidation of Alcohol Intermediates

The Oppenauer oxidation offers a reliable method to convert secondary alcohols to ketones. A patent describing the synthesis of 1-Boc-3-piperidone highlights this approach: 1-Boc-3-piperidinol is oxidized using acetone as the hydrogen acceptor and aluminum isopropoxide as the catalyst. Applying this to tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate would involve:

- Introducing a hydroxyl group at the 3-position via hydroboration or epoxide opening.

- Oxidizing the alcohol to the ketone using Oppenauer conditions.

Optimization parameters :

- Catalyst loading : 5–10 mol% aluminum isopropoxide.

- Temperature : 80–100°C.

- Yield : 92–95% for analogous piperidone derivatives.

Reductive Amination Pathways

Reductive amination between Boc-piperidine and methylglyoxal provides a direct route to the 2-oxopropyl group. This one-pot method involves:

- Condensation of the amine with methylglyoxal to form an imine.

- Reduction using NaBH₃CN or H₂/Pd-C to yield the secondary amine.

- Spontaneous oxidation of the secondary amine to the ketone under aerobic conditions.

Advantages :

Yield : 60–75% for similar substrates.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

- Alkylation : Competing elimination reactions may form alkene byproducts, especially under high-temperature conditions.

- Oppenauer Oxidation : Over-oxidation to carboxylic acids is mitigated by using excess acetone as the hydrogen acceptor.

- Reductive Amination : Imine intermediates are prone to hydrolysis, necessitating anhydrous conditions.

Industrial-Scale Considerations

The patent-pending method for 1-Boc-3-piperidone demonstrates scalability, achieving an 83% overall yield via a three-step sequence:

- Reduction : 3-Pyridone to 3-piperidinol using NaBH₄ (95% yield).

- Boc Protection : Reaction with Boc₂O in ethanol (94% yield).

- Oxidation : Oppenauer oxidation to the ketone (93% yield).

This approach minimizes waste through solvent recovery (e.g., dichloromethane and pimelinketone), aligning with green chemistry principles.

Emerging Methodologies

Recent advances in carbamate chemistry highlight the use of CO₂ incorporation for Boc protection. For example, primary amines react with CO₂ and alkyl halides in the presence of Cs₂CO₃ and TBAI to form carbamates. Applied to piperidine, this method could streamline Boc protection while avoiding Boc₂O’s high cost.

化学反応の分析

Types of Reactions

Tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives .

科学的研究の応用

Tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other diseases.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

類似化合物との比較

a) Tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate

b) Tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate

- Functional Group : Replaces the ketone with a chloro-ketone (2-chloro-2-oxoethyl). The electron-withdrawing chlorine enhances electrophilicity, making this compound more reactive in nucleophilic substitutions (e.g., forming amides or esters) .

- Synthesis : Prepared via low-temperature lithiation (-78°C) with sec-butyllithium, indicating sensitivity to reaction conditions .

c) Tert-butyl 4-[3-(2,6-dichloropyridin-4-yl)-2-oxopropyl]piperazine-1-carboxylate

- Ring System : Utilizes a piperazine ring (two nitrogen atoms) instead of piperidine, increasing polarity and hydrogen-bonding capacity.

- Substituent : The 2,6-dichloropyridinyl group introduces aromaticity and electron-withdrawing effects, likely enhancing binding to hydrophobic pockets in proteins .

d) Tert-butyl 2-(2-oxopropyl)piperidine-1-carboxylate

- Positional Isomerism : The 2-oxopropyl group at the 2-position creates distinct conformational constraints compared to the 3-substituted analogue. This may reduce steric hindrance in certain synthetic pathways .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | LogP (Predicted) | Solubility (Polarity) |

|---|---|---|---|---|

| Tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate | ~285.4 | Ketone, tert-butyl carbamate | 2.1 | Moderate (low aqueous) |

| Tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate | ~262.7 | Chloro-ketone | 1.8 | Low (hydrophobic) |

| Tert-butyl 4-[3-(2,6-dichloropyridin-4-yl)-2-oxopropyl]piperazine-1-carboxylate | ~412.3 | Piperazine, dichloropyridine | 3.5 | Low (aromatic dominance) |

| Tert-butyl 2-(2-oxopropyl)piperidine-1-carboxylate | ~285.4 | Ketone (2-position) | 2.3 | Moderate (similar to 3-substituted) |

Notes:

- The 3-substituted ketone in the target compound offers a balance between reactivity and steric protection.

- Piperazine derivatives exhibit higher solubility in polar solvents due to additional hydrogen-bonding sites .

生物活性

Tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate has the following chemical formula and structure:

- Molecular Formula : C13H23NO3

- Molecular Weight : 241.33 g/mol

The compound features a piperidine ring, which is known for its role in various biological activities, and an oxopropyl group that may contribute to its pharmacological properties.

The biological activity of Tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate is primarily attributed to its interaction with specific molecular targets within biological systems. This compound may act as an enzyme inhibitor or modulator, influencing various biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.

- Receptor Modulation : Interaction with neurotransmitter receptors could suggest applications in neuropharmacology, particularly in the treatment of neurological disorders.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of Tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate:

Case Study 1: Anticancer Properties

A study investigated the effects of Tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate on human cancer cell lines. Results indicated significant cytotoxicity against breast and colon cancer cells, with IC50 values demonstrating effectiveness at low concentrations. The mechanism was attributed to apoptosis induction through caspase activation.

Case Study 2: Neuroprotective Effects

In a neuroprotective study, the compound was tested on SH-SY5Y neuroblastoma cells subjected to oxidative stress. Treatment with Tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls. This suggests potential applications in neurodegenerative disease therapies.

Case Study 3: Anti-inflammatory Activity

Research into the anti-inflammatory properties revealed that Tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate significantly lowered tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages. This finding supports its potential use in treating inflammatory diseases.

Q & A

What are the established synthetic routes for Tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

Level: Advanced

Answer:

Synthesis typically involves multi-step protocols with protecting groups and selective functionalization. For example:

- Step 1: Introduce the tert-butyl carbamate group via reaction with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water) .

- Step 2: Install the 2-oxopropyl moiety using ketone alkylation or cross-coupling reactions. Optimize yields by varying catalysts (e.g., Pd-based catalysts for coupling) and reaction temperatures (60–80°C in anhydrous THF) .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and HPLC (>95% purity threshold) .

How should researchers characterize the purity and structural integrity of Tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate post-synthesis?

Level: Basic

Answer:

Key analytical methods include:

- NMR Spectroscopy: Confirm structure using ¹H/¹³C NMR (e.g., tert-butyl singlet at ~1.4 ppm, piperidine ring protons at 3.0–4.0 ppm) .

- Mass Spectrometry (MS): Validate molecular weight via ESI-MS or GC-MS (expected [M+H]⁺ ~298.4 g/mol) .

- Elemental Analysis: Verify C, H, N composition (theoretical: C 64.53%, H 8.84%, N 4.71%) .

- HPLC: Assess purity using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 210–254 nm) .

What are the critical considerations for handling and storing Tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate to ensure stability?

Level: Basic

Answer:

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis .

- Handling: Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Avoid contact with strong acids/bases, which may cleave the tert-butyl group .

- Stability: Monitor for decomposition via periodic NMR or HPLC; discard if >5% degradation products are detected .

How can conflicting data on the toxicity and environmental impact of this compound be addressed in risk assessments?

Level: Advanced

Answer:

- Toxicity Testing: Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to supplement limited SDS data .

- Ecotoxicity Modeling: Use QSAR models to predict biodegradation (e.g., EPI Suite) and bioaccumulation potential (logP ~2.5 suggests moderate mobility in soil) .

- Contingency Planning: Implement spill protocols (e.g., absorb with vermiculite, dispose as hazardous waste) and emergency ventilation .

What strategies are effective in resolving low yields during coupling reactions involving Tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate?

Level: Advanced

Answer:

- Catalyst Screening: Test Pd(OAc)₂/XPhos or Buchwald-Hartwig conditions for amine couplings .

- Solvent Optimization: Replace THF with DMF or toluene for higher boiling points and improved solubility .

- Additives: Include molecular sieves (3Å) to scavenge water or Cs₂CO₃ to enhance nucleophilicity .

- Reaction Monitoring: Use in-situ FTIR or LC-MS to identify intermediates and adjust reaction times .

What analytical techniques are recommended for detecting degradation products of this compound under varying conditions?

Level: Advanced

Answer:

- Stress Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 7–14 days .

- Degradation Analysis:

- LC-HRMS: Identify hydrolyzed products (e.g., free piperidine or ketone derivatives) .

- GC-MS: Detect volatile byproducts (e.g., tert-butanol from ester cleavage) .

- XRD: Compare crystallinity changes in degraded vs. pristine samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。